molecular formula C14H9ClN2O4S B3118551 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate CAS No. 240115-64-4

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate

Cat. No. B3118551
M. Wt: 336.8 g/mol
InChI Key: MCXDYZMNHRWRSJ-UHFFFAOYSA-N
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Description

“2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate” is a chemical compound with the molecular formula C15H9ClN2O3 . It has an average mass of 300.697 Da and a monoisotopic mass of 300.030182 Da .


Synthesis Analysis

The synthesis of similar oxadiazole compounds involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized using FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular structure of “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate” consists of a 1,3,4-oxadiazol ring attached to a phenyl group, which is further connected to a 4-chlorobenzenesulfonate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate” include a molecular formula of C15H9ClN2O3, an average mass of 300.697 Da, and a monoisotopic mass of 300.030182 Da .

Scientific Research Applications

Synthesis and Spectral Analysis

A significant area of research involves the synthesis and spectral analysis of 1,3,4-oxadiazole derivatives. These compounds are known for their diverse biological activities, prompting researchers to synthesize various derivatives. For example, Khalid et al. (2016) synthesized N-substituted derivatives through a series of steps, starting from benzenesulfonyl chloride, leading to compounds that exhibited moderate to significant antibacterial activity. This process involves detailed structural elucidation using spectral data such as 1H-NMR, IR, and mass spectrometry (Khalid et al., 2016).

Biological Activities

Research has also explored the antimicrobial and anticancer properties of 1,3,4-oxadiazole derivatives. Iqbal et al. (2006) synthesized benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, which were screened for antimicrobial and anti-HIV activities. The results highlighted the potential of these compounds in antimicrobial applications (Iqbal et al., 2006).

Anticancer Potential

The search for novel anticancer agents has led to the identification of 1,3,4-oxadiazole derivatives as promising candidates. Zhang et al. (2005) discovered a novel apoptosis inducer with potential anticancer activity against breast and colorectal cancer cell lines. This finding opens avenues for the development of new therapeutic agents targeting cancer (Zhang et al., 2005).

Material Science Applications

The derivatives of 1,3,4-oxadiazole have also found applications in materials science, particularly in the development of photoluminescent materials and organic light-emitting diodes (OLEDs). Han et al. (2010) synthesized a series of derivatives that exhibited cholesteric and nematic mesophases, showing potential for use in display technologies due to their photoluminescence properties (Han et al., 2010).

properties

IUPAC Name

[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4S/c15-10-5-7-11(8-6-10)22(18,19)21-13-4-2-1-3-12(13)14-17-16-9-20-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXDYZMNHRWRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205081
Record name 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate

CAS RN

240115-64-4
Record name 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240115-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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